molecular formula C24H23N3O3 B2713609 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea CAS No. 1171691-98-7

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Cat. No. B2713609
M. Wt: 401.466
InChI Key: ZGASVEAMMNVVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The scientific research on this compound has revealed its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Antiproliferative Activity

Novel urea and bis-urea derivatives with primaquine and substituted benzene moieties, bridged by urea functionalities, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Compounds with hydroxy group or halogen atoms showed moderate effects, particularly against breast carcinoma MCF-7 cell line. Trifluoromethyl derivatives displayed antiproliferative effects in a low micromolar range against various cell lines. Compound 3j and bis-urea 6d were identified as particularly promising for the development of breast carcinoma drugs due to their high activity, selectivity, and compliance with drug development rules (Perković et al., 2016).

Antimicrobial and Antioxidant Activity

The antimicrobial activity of urea derivatives has been explored, with compound 3j exhibiting the strongest activity against a range of bacteria. Additionally, urea derivatives demonstrated high antioxidant activity in DPPH assay and lipid peroxidation tests, highlighting their potential for therapeutic applications (Perković et al., 2016).

Enzyme Inhibition

Cyclic urea derivatives have been tested for their inhibition of carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), revealing effective inhibition profiles. These findings suggest potential applications in treating conditions associated with these enzymes (Sujayev et al., 2016).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. These methodologies enhance the synthesis of compounds with potential pharmaceutical applications (Mujde et al., 2011).

Adenosine A(3) Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, suggesting potential for treating disorders associated with overactivation of this pathway, such as panic or anxiety states (van Muijlwijk-Koezen et al., 2000).

properties

IUPAC Name

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-30-21-11-8-19(9-12-21)25-24(29)26-20-10-13-22-18(15-20)7-14-23(28)27(22)16-17-5-3-2-4-6-17/h2-6,8-13,15H,7,14,16H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGASVEAMMNVVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

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